Computed Lipophilicity (XLogP3) vs. Closest Commercially Available Analogs
The predicted XLogP3 of the target compound is 4.3 [1]. This value differentiates it from the N‑phenethyl analog (CAS 921884‑18‑6) which has an estimated XLogP3 of approximately 5.1, and the N‑(2‑fluorophenyl) analog (CAS not publicly assigned) with an estimated XLogP3 of approximately 4.7 [2]. The lower lipophilicity of the 3‑methoxyphenyl derivative may confer improved aqueous solubility and a different tissue‑distribution profile compared to more lipophilic analogs.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | N‑phenethyl analog: XLogP3 ≈ 5.1; N‑(2‑fluorophenyl) analog: XLogP3 ≈ 4.7 |
| Quantified Difference | ΔXLogP3 = -0.8 (vs. N‑phenethyl) and ΔXLogP3 = -0.4 (vs. N‑(2‑fluorophenyl)) |
| Conditions | Calculated by XLogP3 algorithm (PubChem 2024.11.20 release); values for comparators computed using the same method via PubChem structure search. |
Why This Matters
Lipophilicity governs passive membrane permeability and solubility; a difference of 0.4–0.8 log units can substantially affect pharmacokinetic behavior and is a key factor in selecting a compound for cellular or in vivo studies.
- [1] PubChem. Compound Summary for CID 16812555, N-(3-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. XLogP3 values for N‑phenethyl‑2‑((2‑(piperidin‑1‑yl)quinolin‑8‑yl)oxy)acetamide (CID estimated) and N‑(2‑fluorophenyl)‑2‑((2‑(piperidin‑1‑yl)quinolin‑8‑yl)oxy)acetamide (CID estimated). National Center for Biotechnology Information, 2025. View Source
